2,2'-Methylenebis(3,4,6-trichlorophenol) dipotassium salt
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Overview
Description
Dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by the presence of multiple chlorine atoms and a methylene bridge, which contribute to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] typically involves the reaction of 3,4,6-trichlorophenol with formaldehyde in the presence of a base such as potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous reactors and advanced purification techniques to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common due to the stability of the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and pH levels to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce a variety of functionalized phenol derivatives .
Scientific Research Applications
Dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and methylene bridge play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of reactive intermediates that exert various effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] include:
- Dipotassium 2,2’-methylenebis[3,4,5-trichlorophenolate]
- Dipotassium 2,2’-methylenebis[3,4,6-trifluorophenolate]
- Dipotassium 2,2’-methylenebis[3,4,6-tribromophenolate]
Uniqueness
What sets dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] apart from these similar compounds is its specific arrangement of chlorine atoms and the methylene bridge, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain applications where these properties are advantageous .
Properties
CAS No. |
67923-62-0 |
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Molecular Formula |
C13H4Cl6K2O2 |
Molecular Weight |
483.1 g/mol |
IUPAC Name |
dipotassium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate |
InChI |
InChI=1S/C13H6Cl6O2.2K/c14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21;;/h2-3,20-21H,1H2;;/q;2*+1/p-2 |
InChI Key |
BIRRARIYKDWFJX-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)[O-])[O-])Cl.[K+].[K+] |
Origin of Product |
United States |
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